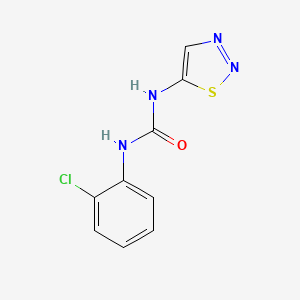![molecular formula C14H19BrO B14232984 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene CAS No. 594858-59-0](/img/structure/B14232984.png)
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethenyl group, and an isopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a suitable precursor, followed by the introduction of the ethenyl and isopropoxy groups through various organic reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to different products.
Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or platinum. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene exerts its effects involves interactions with various molecular targets. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, while the isopropoxy group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chloropropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene
- 4-(3-Bromopropyl)-2-ethenyl-1-[(methyl)oxy]benzene
- 4-(3-Bromopropyl)-2-propenyl-1-[(propan-2-yl)oxy]benzene
Uniqueness
4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromopropyl group allows for versatile substitution reactions, while the ethenyl group provides opportunities for addition and polymerization reactions. The isopropoxy group enhances the compound’s solubility and stability.
Eigenschaften
CAS-Nummer |
594858-59-0 |
|---|---|
Molekularformel |
C14H19BrO |
Molekulargewicht |
283.20 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-ethenyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-4-13-10-12(6-5-9-15)7-8-14(13)16-11(2)3/h4,7-8,10-11H,1,5-6,9H2,2-3H3 |
InChI-Schlüssel |
NMDGCPCGILDDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)CCCBr)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


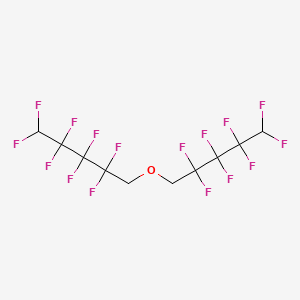

![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
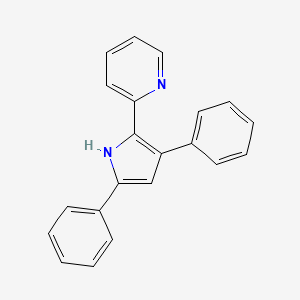
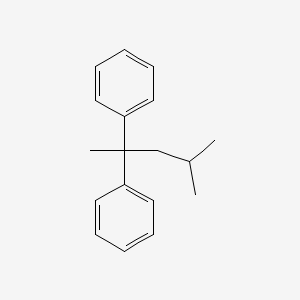


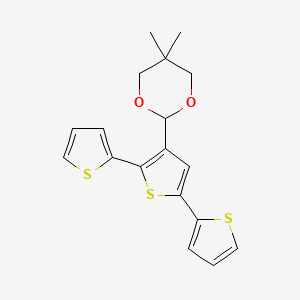
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)

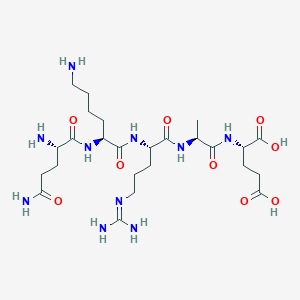
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
